molecular formula C28H30O6 B014893 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose CAS No. 58381-23-0

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Cat. No. B014893
CAS RN: 58381-23-0
M. Wt: 462.5 g/mol
InChI Key: CPWPSDGLXXKBKZ-STQJPMTFSA-N
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Description

“1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is a chemical compound used in nucleoside synthesis . It is a derivative of ribose, a type of sugar that is an essential component of certain important biological molecules like RNA and DNA .


Synthesis Analysis

The synthesis of “1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” involves several steps. First, a methylation reaction occurs on the ribose in a reactor containing thionyl chloride and methyl alcohol . After this, the flask is filled with ethyl acetate, pyridine, and potassium carbonate and heated to 60–70 °C . Over 99 minutes at this temperature, benzyl chloride is intermittently dripped into the flask to react with the ribose directly . The subsequent solid nonacetylated ribose benzyl glycoside is isolated by neutralizing the flask liquid by addition of sulfuric acid, then suction of the precipitate . The benzyl ribose glucoside is then put into a separate flask, where glacial acetic acid and acetic anhydride are mixed with the benzyl glycoside under a maintained temperature from −5 to 5 °C for 5 hours . The final product is obtained after recrystallization with ethyl alcohol and isolation by known filtering methods .


Molecular Structure Analysis

The molecular formula of “1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is C28H24O9 . Its molecular weight is 504.5 g/mol . The IUPAC name of the compound is (2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate .


Chemical Reactions Analysis

“1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .

Mechanism of Action

Target of Action

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, playing a crucial role in numerous biological processes.

Mode of Action

The compound is used as a starting material in the formation of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . The resulting product is then deprotected by an acid or base to form a pure artificial nucleotide .

Result of Action

The primary result of the action of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is the production of artificial nucleotides . These nucleotides can be incorporated into DNA or RNA strands, potentially influencing the function of these molecules.

Action Environment

The action of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is influenced by various environmental factors. For instance, the temperature and pH conditions can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the stability of the compound and the resulting nucleosides can be affected by factors such as light, heat, and pH.

properties

IUPAC Name

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPSDGLXXKBKZ-STQJPMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556349
Record name 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

CAS RN

58381-23-0
Record name 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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